molecular formula C22H43NO12 B8106074 NH-bis(PEG4-acid)

NH-bis(PEG4-acid)

Cat. No.: B8106074
M. Wt: 513.6 g/mol
InChI Key: QTCFBOYSLWNBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NH-bis(PEG4-acid) is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates the formation of PROTAC molecules by connecting two essential ligands, enabling selective protein degradation via the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

NH-bis(PEG4-acid) is synthesized by reacting polyethylene glycol with carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acids can react with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds .

Industrial Production Methods

Industrial production of NH-bis(PEG4-acid) involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of the final product to achieve high purity levels, typically above 95% .

Chemical Reactions Analysis

Types of Reactions

NH-bis(PEG4-acid) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are amide-linked conjugates, which are essential in the synthesis of PROTAC molecules .

Scientific Research Applications

NH-bis(PEG4-acid) has a wide range of applications in scientific research:

Mechanism of Action

NH-bis(PEG4-acid) exerts its effects by acting as a linker in PROTAC molecules. These molecules utilize the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The linker connects an E3 ubiquitin ligase ligand with a target protein ligand, facilitating the ubiquitination and subsequent degradation of the target protein .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43NO12/c24-21(25)1-5-28-9-13-32-17-19-34-15-11-30-7-3-23-4-8-31-12-16-35-20-18-33-14-10-29-6-2-22(26)27/h23H,1-20H2,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCFBOYSLWNBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCNCCOCCOCCOCCOCCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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